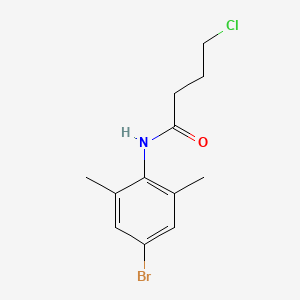

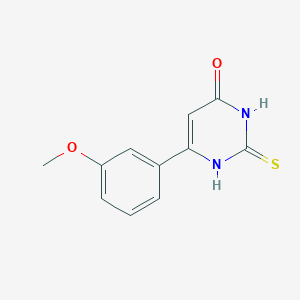

5-(6-Chloropyridazin-3-YL)-2-ethyl-N-methylbenzenesulfonamide

Descripción general

Descripción

5-(6-Chloropyridazin-3-yl)-2-ethyl-N-methylbenzenesulfonamide (also known as CPE-MS) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the pyridazine family of compounds, and is an analog of the commonly used drug amlodipine. CPE-MS has been studied for its ability to interact with various proteins and enzymes, as well as its potential use in drug delivery systems.

Aplicaciones Científicas De Investigación

Synthesis and Conformational Analysis

The compound has been synthesized and its two stable forms were isolated . The establishment of their structures was performed using B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model .

2. Building Blocks of Natural Molecular Structures Nitrogen-containing heterocycles, like this compound, are widespread and important building blocks of natural molecular structures .

Synthetic Chemistry

The compound is used in synthetic chemistry, particularly in the synthesis of quinoxaline ring, which appears as a part of many products with a wide range of applications .

Pharmacologically Active Compounds

Substituted quinoxalines, which can be synthesized from this compound, are an important class of benzo-fused heterocycles that constitute a scaffold of a large variety of pharmacologically active compounds .

Antibacterial, Antifungal, and Anticancer Activities

These pharmacologically active compounds have antibacterial , antifungal , and anticancer activities.

Antituberculosis and Antimalarial Activities

In addition to the above, these compounds also have antituberculosis and antimalarial activities.

Antimicrobial and Potential Antithrombotic Activities

Some quinoxalin-2-ones and quinoxaline-2,3-di-ones, which can be synthesized from this compound, exhibit antimicrobial and potential antithrombotic activities.

Corrosion Inhibitor

A pyridazine derivative of the compound was explored as an efficient inhibitor for copper in 0.5 mol/L H2SO4 via electrochemical/surface-analytical experiments and theoretical calculations .

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their interaction with theCOX protein . This protein plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.

Mode of Action

It’s worth noting that similar compounds have been studied for theiranalgesic properties . This suggests that they may interact with their targets to reduce pain signals.

Pharmacokinetics

Similar compounds, such as sulfachlorpyridazine, have been studied for their pharmacokinetic properties . It’s important to note that the pharmacokinetic properties can significantly impact a drug’s bioavailability and efficacy.

Result of Action

Similar compounds have been studied for their potential to alleviate pain , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, Sulfachloropyridazine, a similar compound, has been found in various environmental contexts, including groundwater . This suggests that environmental factors such as pH, temperature, and presence of other chemicals could potentially influence the action of 5-(6-Chloropyridazin-3-YL)-2-ethyl-N-methylbenzenesulfonamide.

Propiedades

IUPAC Name |

5-(6-chloropyridazin-3-yl)-2-ethyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2S/c1-3-9-4-5-10(8-12(9)20(18,19)15-2)11-6-7-13(14)17-16-11/h4-8,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTUMCPZELTRDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(6-Chloropyridazin-3-YL)-2-ethyl-N-methylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1414718.png)

![(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B1414722.png)

![3-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B1414724.png)

![(Propan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1414730.png)

![3-{[(Quinolin-8-yl)amino]methyl}phenol](/img/structure/B1414736.png)